REACTION_SMILES
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[Br-:14].[CH3:15][Mg+:16].[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[Cl:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([O:10][CH3:11])[c:6]([CH:7]=[O:8])[cH:9]1>>[Cl:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([O:10][CH3:11])[c:6]([CH:7]([OH:8])[CH3:15])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Cl)cc(C=O)c1OC
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Name
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Type
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product
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Smiles
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COc1cc(Cl)cc(C(C)O)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |